
tert-Butyl crotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl crotonate, also known as tert-Butyl (E)-2-butenoate, is an organic compound with the molecular formula C8H14O2 . It has a molecular weight of 142.20 . It is a liquid form compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a crotonate (but-2-enoate) group attached to a tert-butyl group . The SMILES string representation of the molecule isC\\C=C\\C(=O)OC(C)(C)C . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.425 and a specific gravity of 0.89 . It is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Polymers
tert-Butyl crotonate is used in the synthesis of polymers with enhanced thermal stability. For example, in the study of Matsumoto et al. (1991), polymers bearing tert-butyl groups were created through anionic polymerization. These polymers displayed excellent thermal stability, making them suitable for applications requiring resistance to heat and decomposition (Matsumoto, Horie, & Otsu, 1991).
2. Highly Stereoregular Polymerization
Ute et al. (1996) reported the highly stereoregular polymerization of this compound. This process, involving specific catalysts, led to the formation of polymers with high stereoregularity. Such polymers have potential applications in materials science, where precise molecular configuration is critical (Ute, Asada, & Hatada, 1996).
3. Degradation Studies
The degradation behavior of poly(this compound) under various conditions like γ-irradiation has been studied. O′donnell, Rahman, and Winzor (1977) found significant crosslinking and chain scission in these polymers upon irradiation, highlighting their physical behavior under stress conditions (O′donnell, Rahman, & Winzor, 1977).
4. Application in Organic Synthesis
This compound serves as a key intermediate in the synthesis of complex organic molecules. For instance, Davies et al. (2011) used it in the asymmetric synthesis of (-)-codonopsinine, demonstrating its utility in creating biologically active compounds (Davies et al., 2011).
5. Catalytic Polymerization of Renewable Methyl Crotonate
In research by McGraw and Chen (2018), this compound was involved in the catalytic polymerization of methyl crotonate, a renewable resource. This study highlights the potential of this compound in developing sustainable polymerization methods (McGraw & Chen, 2018).
Safety and Hazards
Tert-Butyl crotonate is classified as a flammable liquid and vapor, and it can cause serious eye damage . It has a flash point of 23°C . Safety precautions include avoiding heat and sparks, keeping the container tightly closed, and using personal protective equipment such as dust masks, eyeshields, and gloves .
Eigenschaften
CAS-Nummer |
3246-27-3 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
tert-butyl but-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
QHSPZGZEUDEIQM-UHFFFAOYSA-N |
Isomerische SMILES |
C/C=C/C(=O)OC(C)(C)C |
SMILES |
CC=CC(=O)OC(C)(C)C |
Kanonische SMILES |
CC=CC(=O)OC(C)(C)C |
| 3246-27-3 | |
Piktogramme |
Flammable; Corrosive |
Verwandte CAS-Nummern |
26373-50-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


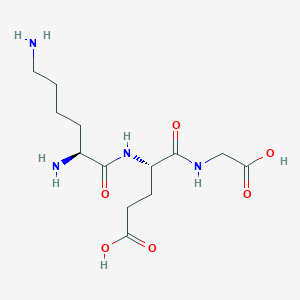


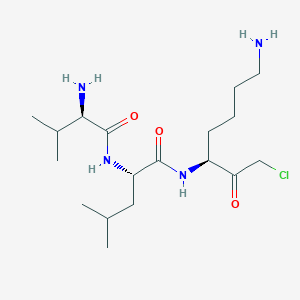
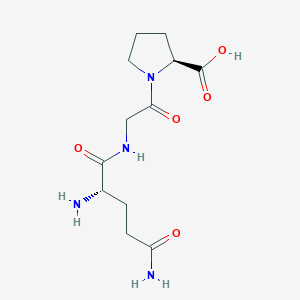

![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)

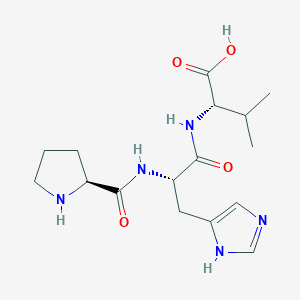
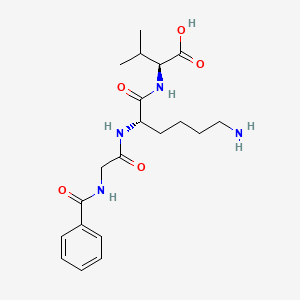
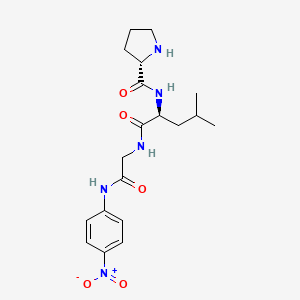
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)
![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)
